(2e)-3-Methoxyprop-2-enamide
Description
(2E)-3-Methoxyprop-2-enamide is an α,β-unsaturated amide characterized by a methoxy (–OCH₃) group at the C3 position and a trans-configuration (E) of the double bond between C2 and C2. Its IUPAC name reflects this stereochemistry and functional group arrangement. These compounds are pivotal intermediates in synthesizing nitrogen-containing heterocycles, which have applications in pharmaceuticals (e.g., diuretics ) and materials science .
Properties
IUPAC Name |
(E)-3-methoxyprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-3-2-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWCUTYLHBPMV-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-Methoxyprop-2-enamide typically involves the reaction of methoxyacetic acid with an appropriate amine under dehydrating conditions. The reaction can be catalyzed by various agents, such as phosphorus pentoxide or thionyl chloride, to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2e)-3-Methoxyprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyacetic acid, while reduction can produce methoxypropylamine.
Scientific Research Applications
(2e)-3-Methoxyprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2e)-3-Methoxyprop-2-enamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The amide group can also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between (2E)-3-Methoxyprop-2-enamide and analogous compounds:
Key Observations :
Hydrogen Bonding and Crystallography
The amide group in this compound can form intermolecular hydrogen bonds, influencing crystal packing and solubility. In contrast, cyano-substituted analogs (e.g., ) may prioritize dipole-dipole interactions over hydrogen bonding due to reduced H-bond donor capacity .
Biological Activity
(2E)-3-Methoxyprop-2-enamide, also known as 3-methoxy-N-[(E)-2-methoxyethenyl]prop-2-enamide, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a methoxy group and an amide functional group, which are crucial for its biological activity. The methoxy group can engage in hydrogen bonding, influencing the compound's reactivity and interactions with biological targets .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The amide group may interact with various enzymes, potentially modulating their activity. This interaction could influence metabolic pathways relevant to inflammation and cellular signaling.
- Inhibition of Inflammatory Mediators : Research indicates that compounds similar to this compound can inhibit the expression of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in inflammatory responses .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the methoxy group enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .
Anti-inflammatory Effects
Research has demonstrated that derivatives of this compound can suppress the expression of inflammatory mediators. For example, studies on related compounds have shown significant inhibition of MMPs and COX-2 in IL-1β-stimulated cells, indicating potential therapeutic applications in inflammatory diseases such as osteoarthritis .
Case Studies and Research Findings
- Inhibition of MMPs : A study investigating the effects of related compounds on MMP expression found that they significantly reduced mRNA levels of MMP3 and MMP13 in stimulated chondrocytes. This suggests a potential role for this compound in treating cartilage degradation associated with osteoarthritis .
- Cellular Signaling Pathways : Further investigation into the signaling pathways revealed that these compounds could inhibit the MAPK signaling pathway, which is activated by inflammatory cytokines. This inhibition may contribute to their anti-inflammatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Amide | Antimicrobial, anti-inflammatory |
| (2E)-3-Methoxyprop-2-enoic acid | Carboxylic acid | Anti-inflammatory |
| (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide | Amide with chloro group | Potential anticancer properties |
The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially conferring unique biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
